molecular formula C6H9N3 B1222852 Benzene-1,2,3-triamine CAS No. 608-32-2

Benzene-1,2,3-triamine

Cat. No. B1222852
CAS RN: 608-32-2
M. Wt: 123.16 g/mol
InChI Key: RUOKPLVTMFHRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene-1,2,3-triamine, also known as 1,2,3-Triaminobenzene or 1,2,3-Benzenetriamine, is a type of benzenetriamine . It is an aromatic triamine with a relatively simple structure .


Synthesis Analysis

The synthesis of Benzene-1,2,3-triamine involves various methods. For instance, 1,2,4-Triaminobenzene hydrochloride is easier to synthesize and realize industrialization compared to triaminopyridine . Another method involves the hydrogenation of 2,4-Dinitro anilines in water . There are also other methods mentioned in various papers .


Molecular Structure Analysis

Benzene-1,2,3-triamine contains a total of 18 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 3 primary amines (aromatic) . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created .


Chemical Reactions Analysis

Triazine derivatives, which are similar to Benzene-1,2,3-triamine, could interfere with various signaling pathways to induce cancer cell death . Another reaction involves the hydrolysis of Benzene-1,2,3-triamine and its derivatives to form phloroglucinol .


Physical And Chemical Properties Analysis

Benzene-1,2,3-triamine has a molecular weight of 123.16 g/mol . It has a topological polar surface area of 78.1 Ų . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . It has a complexity of 84.3 .

Scientific Research Applications

Synthesis of Hyperbranched Polyamides

Hyperbranched polyamides are polymers with a highly branched structure, offering unique properties like solubility and lower viscosity. Benzene-1,2,3-triamine can be used to synthesize aromatic and semi-aromatic hyperbranched polyamides. These materials have potential applications in coatings, adhesives, and as matrices for composite materials due to their thermal stability and glass transition temperatures ranging from 138–198°C .

Development of Aromatic Triamines

Aromatic triamines serve as crucial intermediates in the production of various polymers. Benzene-1,2,3-triamine can be functionalized to create compounds like 1,3,5-tris(4’-aminophenylcarbamoyl)benzene (TAPCB), which are then used to craft hyperbranched polyamides without gelation, enhancing the processability of aramids .

properties

IUPAC Name

benzene-1,2,3-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-4-2-1-3-5(8)6(4)9/h1-3H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOKPLVTMFHRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870677
Record name 1,2,3-Triaminobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,2,3-triamine

CAS RN

608-32-2, 30350-48-2
Record name 1,2,3-Benzenetriamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Benzenetriamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenetriamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030350482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenetriamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-Triaminobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-BENZENETRIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJS83HZ68D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 3-nitrobenzene-1,2-diamine at 0.05 mol/1 in methanol was passed through an H-Cube reactor on a cartridge of palladium on carbon with a flow rate of 1 ml/min. After one and a half hours, the product was completely hydrogenated. The solvent was concentrated. 450.7 g of benzene-1,2,3-triamine were obtained in the form of a green oil. Yield>100%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

15.0 g (82 mmol) of 2,6-dinitroaniline was dissolved in 150 g of THF and the reaction system was satisfactorily purged with nitrogen, to which 7.6 g of 5% Pd/C (hydrous) was added. Thereafter, the system was purged with hydrogen, followed by reaction at room temperature for 15 hours. After completion of the reaction, the reaction solution was filtered to remove Pd therefrom, and the resulting filtrate was condensed as it is to obtain the intended product. The thus obtained product was instable and was used as it is in a subsequent reaction.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene-1,2,3-triamine
Reactant of Route 2
Benzene-1,2,3-triamine
Reactant of Route 3
Benzene-1,2,3-triamine
Reactant of Route 4
Benzene-1,2,3-triamine
Reactant of Route 5
Benzene-1,2,3-triamine
Reactant of Route 6
Benzene-1,2,3-triamine

Q & A

Q1: How does the presence of Benzene-1,2,3-triamine in a dye molecule contribute to its non-linear optical properties?

A1: Benzene-1,2,3-triamine acts as a strong electron-donating group due to the presence of three amino (-NH2) groups attached to the benzene ring. When incorporated into a donor-acceptor dye molecule, Benzene-1,2,3-triamine enhances the molecule's ability to exhibit charge transfer (CT). This CT arises from the donation of electrons from the Benzene-1,2,3-triamine (donor) to the acceptor moiety upon excitation. This efficient CT process significantly contributes to the molecule's non-linear optical response, particularly its second-order polarizability [].

Q2: Can you provide an example of a specific dye molecule containing Benzene-1,2,3-triamine and its calculated NLO properties from the research?

A2: The research highlights dye 5, chemically named 5-(2-(4-chlorophenyl)ethynyl)benzene-1,2,3-triamine, as a prime example. This molecule features Benzene-1,2,3-triamine as the donor linked through an ethynyl bridge to a chlorophenyl group acting as the acceptor. DFT calculations reveal that this dye exhibits a significant second-order polarizability of approximately 4600 a.u., signifying its potential for NLO applications [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.